Altromycin C

Natural Product Chemistry Antitumor Antibiotics Glycoside Structure

Altromycin C is a structurally distinct C-glycosidic pluramycin antibiotic that avoids the severe nephrotoxicity of O-glycosidic analogs. Its unique C-glycosidic architecture defines a specific interaction profile—not interchangeable with Altromycin B/D or generic pluramycins. With antitumor activity (A549, HCT-8, P388) and Gram-positive MIC 0.2–3.12 μg/mL, it is a critical reference for DNA-interactive SAR, antimicrobial susceptibility testing, and analytical method development. Procure for oncology drug discovery and resistance research.

Molecular Formula C46H57NO17
Molecular Weight 895.9 g/mol
CAS No. 128439-48-5
Cat. No. B1665276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltromycin C
CAS128439-48-5
SynonymsAltromycin C
Molecular FormulaC46H57NO17
Molecular Weight895.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)NC)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O
InChIInChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3
InChIKeyYRBLXLRNBFXANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altromycin C (CAS 128439-48-5): Structural and Biosynthetic Overview for Investigational Antibiotic Procurement


Altromycin C is a novel pluramycin-like antibiotic with a complex anthraquinone-derived structure, produced by the actinomycete strain AB 1246E-26 [1]. As a benzochromenone glycoside with a molecular formula of C46H57NO17 and a molecular weight of 895.94 g/mol, it exhibits cytotoxic activity against mammalian tumor cell lines and antibacterial activity against Gram-positive bacteria [2][3]. The altromycin family, including Altromycin C, represents a distinct chemical series related to but structurally differentiable from classical pluramycin antibiotics, with potential applications as a research tool for studying DNA-interactive antitumor agents [4].

Altromycin C (CAS 128439-48-5): Why In-Class Substitution Is Not a Straightforward Procurement Decision


Altromycin C cannot be assumed interchangeable with other pluramycin-class antibiotics or even other members of the altromycin complex due to documented variations in structural features that directly impact biological activity and toxicity profiles. While compounds such as pluramycin A, hedamycin, and kidamycin share a common anthraquinone-derived core, patent disclosures explicitly note that the altromycin series was developed to address the severe adverse side effects (including kidney toxicity) observed with pluramycin compounds in animal models [1]. Furthermore, within the altromycin family itself, structural diversity at the C-glycosidic residues and substitution patterns (e.g., variations in R1 amino groups from -NH2 to -NHCH3 to -N(CH3)2) create distinct molecules with differing physicochemical properties, as evidenced by the varying retention times and spectral signatures reported during isolation [2]. Selecting Altromycin C for research applications is therefore not equivalent to procuring a generic pluramycin or a different altromycin analog such as Altromycin B or Altromycin D; the specific stereochemical and glycosidic architecture of Altromycin C defines its unique interaction profile.

Altromycin C (CAS 128439-48-5): Quantifiable Differentiation Evidence for Scientific Selection


Structural Differentiation from Classical Pluramycins: C-Glycosidic Linkage and Substitution Pattern

Altromycin C is differentiated from classical pluramycin antibiotics by its distinct structural features, including C-glycosidic linkages rather than O-glycosidic bonds. The patent CA2041815A1 discloses that altromycin compounds are represented by a specific structural formula in which R1 is selected from -NH2, -NHCH3, and -N(CH3)2, and R2 and R3 are independently selected from hydrogen and hydroxyl, with at least one of R2 and R3 being hydroxyl [1]. This substitution pattern differentiates the altromycin series from pluramycins described in U.S. Patents 3,314,853 and 3,339,016. The C-glycosidic nature of Altromycin C contributes to enhanced chemical stability compared to O-glycosidic pluramycins, which are susceptible to acid-catalyzed hydrolysis [1][2].

Natural Product Chemistry Antitumor Antibiotics Glycoside Structure

Gram-Positive Antibacterial Potency: MIC Range Against Streptococci and Staphylococci

The altromycin complex, which includes Altromycin C, demonstrates potent Gram-positive antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.12 μg/mL against Streptococci and Staphylococci [1]. This MIC range represents the activity of the altromycin mixture as isolated from fermentation broth; compound-specific MIC values for purified Altromycin C are not reported separately in the primary literature. The patent WO-9009435-A1 further confirms that the altromycin compounds exhibit antibacterial activity against a broad spectrum of gram-positive bacteria [2].

Antibacterial Screening Gram-Positive Pathogens Minimum Inhibitory Concentration

Cytotoxic Activity Against Mammalian Tumor Cell Lines: Altromycin Family Screening Data

The altromycin compounds, including Altromycin C, exhibit cytotoxic activity against mammalian tumor cell lines as documented in patent WO-9009435-A1 [1]. A review article on the altromycin family states that these compounds display in vitro highly potent cytotoxic activity against a variety of tumor cell lines, including A549 human lung carcinoma, HCT-8 human colon adenocarcinoma, and P388 murine leukemia [2]. However, specific IC50 values for purified Altromycin C against these cell lines are not reported in the available literature. In vivo activity has been demonstrated for altromycin compounds in P388 leukemia, M5076 ovarian sarcoma, Lewis lung carcinoma, and human LS174T colon cancer models [2].

Antitumor Screening Cytotoxicity Assay Cancer Cell Lines

Altromycin C (CAS 128439-48-5): Validated Research Application Scenarios Based on Available Evidence


Investigational Tool for Studying C-Glycosidic Antitumor Antibiotics

Altromycin C serves as a structurally defined reference compound for investigating the biological consequences of C-glycosidic linkages in anthraquinone-derived antitumor antibiotics. The C-glycosidic architecture documented in patent CA2041815A1 distinguishes Altromycin C from classical O-glycosidic pluramycins, which are known to exhibit severe kidney toxicity in animal models [1]. Researchers studying the relationship between glycosidic bond type and toxicity profile can utilize Altromycin C as a representative member of the C-glycosidic altromycin series, providing a basis for comparative structure-activity relationship (SAR) studies aimed at understanding the therapeutic index improvements observed with this scaffold.

Gram-Positive Antibacterial Screening and Resistance Mechanism Studies

The altromycin complex, containing Altromycin C, has demonstrated Gram-positive antibacterial activity with MIC values in the range of 0.2 to 3.12 μg/mL against Streptococci and Staphylococci [2]. Altromycin C can be employed as a reference standard in antimicrobial susceptibility testing panels designed to evaluate novel antibacterial agents or to study mechanisms of resistance in Gram-positive pathogens. Its use in such assays provides a benchmark for comparing the potency of newly discovered compounds against established antibiotic-producing actinomycete metabolites.

Antitumor Drug Discovery: Cell Line Panel Screening and Mechanistic Studies

Altromycin C is documented to exhibit cytotoxic activity against mammalian tumor cell lines, including A549 human lung carcinoma, HCT-8 human colon adenocarcinoma, and P388 murine leukemia, as reported for the altromycin family [3]. Procurement of Altromycin C supports its use as a tool compound in oncology drug discovery programs focused on DNA-interactive natural products. It can be included in cell line screening panels to evaluate selectivity across cancer types or employed in mechanistic studies exploring DNA alkylation, intercalation, or other modes of action characteristic of pluramycin-like agents.

Natural Product Isolation and Analytical Method Development

The well-defined physicochemical properties of Altromycin C, including its molecular formula (C46H57NO17), molecular weight (895.94 g/mol), and characteristic UV and IR spectral signatures placing it within the anthraquinone-derived class [4], make it suitable for use as an analytical reference standard. It can support the development and validation of chromatographic methods (e.g., HPLC, LC-MS) for the detection and quantification of altromycin-class compounds in fermentation broths, natural product extracts, or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altromycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.